molecular formula C6H3F2N3 B1523104 4-Azido-1,2-difluorobenzene CAS No. 123330-51-8

4-Azido-1,2-difluorobenzene

Cat. No.: B1523104
CAS No.: 123330-51-8
M. Wt: 155.1 g/mol
InChI Key: KWGGBXMOCDSLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Azido (B1232118) Functional Groups in Organic Synthesis

The azido group (–N₃) is a high-energy functional group of significant interest and utility in organic synthesis. Organic azides are versatile building blocks due to their unique reactivity. They are perhaps most famously employed in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," is exceptionally reliable and is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and selectivity. smolecule.comtcichemicals.com

Beyond cycloadditions, the azide (B81097) group serves as a masked amine. It can be readily reduced to a primary amine through methods like the Staudinger reaction or catalytic hydrogenation. This makes azides useful as protected amine equivalents that are stable to a wide range of reaction conditions. smolecule.com The reactivity of the azide, including its ability to undergo nucleophilic substitution and generate reactive nitrene intermediates upon thermal or photochemical decomposition, allows for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.

Role of Fluorine Substituents in Modulating Aromatic System Reactivity and Electronic Characteristics

The incorporation of fluorine atoms into an aromatic ring dramatically alters its electronic properties and chemical reactivity. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly lowers the electron density of the aromatic π-system. This deactivation generally makes the ring less susceptible to electrophilic substitution.

Conversely, fluorine substitution enhances the ring's reactivity toward nucleophilic aromatic substitution (SNAᵣ). The parent compound, 1,2-difluorobenzene (B135520), is noted for its use as a solvent in electrochemical and organometallic studies due to its high dielectric constant and weak coordinating ability, properties that distinguish it from many other halogenated solvents. wikipedia.orgnih.gov This unique solvent environment is particularly suitable for studying highly electrophilic or cationic metal complexes. wikipedia.org The presence of fluorine can also increase the metabolic stability and bioavailability of molecules, a property of great importance in pharmaceutical chemistry. smolecule.com

Overview of 4-Azido-1,2-difluorobenzene as a Model Compound for Advanced Chemical Investigations

This compound is a research chemical that embodies the combined functionalities of a fluorinated arene and an aryl azide. biosynth.com Its structure is ideal for use as a model compound in advanced chemical studies, allowing researchers to probe the effects of the ortho-difluoro substitution pattern on the reactivity of the azide group and the aromatic ring.

The synthesis of aryl azides often proceeds from the corresponding aniline (B41778). For instance, the related compound 4-azido-1,2-dichlorobenzene (B2797182) can be synthesized from 3,4-dichloroaniline (B118046) via diazotization followed by the addition of a sodium azide solution. A general synthesis for 1,2-difluorobenzene itself can be achieved through the Balz-Schiemann reaction, starting from 2-fluoroaniline. wikipedia.org

As a research chemical, this compound serves as a specialized building block. The 1,2-difluoro substitution pattern provides a unique electronic and steric environment, influencing the regioselectivity and kinetics of reactions involving the azide. Its primary utility lies in the synthesis of complex, highly functionalized molecules where the specific properties imparted by the fluorine atoms are desired. It is a valuable precursor for creating fluorinated heterocyclic compounds through cycloaddition reactions and for investigating reaction mechanisms where the electron-withdrawing nature of the difluorinated ring plays a crucial role. smolecule.com The use of its parent scaffold, 1,2-difluorobenzene, as a non-coordinating solvent in studies of catalysis and electrochemistry underscores the unique physical and chemical properties that this substitution pattern confers, making the azido-functionalized version a target of interest for creating specialized chemical probes and synthetic intermediates. nih.govacs.org

Physicochemical Properties of this compound

Property Value Source
CAS Number 123330-51-8 biosynth.com
Chemical Formula C₆H₃F₂N₃ biosynth.com
Molecular Weight 155.1 g/mol biosynth.com

Table of Mentioned Compounds

Compound Name
This compound
1,2-Difluorobenzene
4-Azido-1,2-dichlorobenzene
2-Fluoroaniline
3,4-Dichloroaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGBXMOCDSLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310213
Record name 4-Azido-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123330-51-8
Record name 4-Azido-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123330-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Methodologies for 4 Azido 1,2 Difluorobenzene

Precursor Synthesis and Halogenation Strategies

The synthesis of 4-Azido-1,2-difluorobenzene fundamentally relies on the preparation of an appropriate precursor, typically a 4-halo-1,2-difluorobenzene, such as 4-bromo-1,2-difluorobenzene (B1265499) or 4-chloro-1,2-difluorobenzene. This intermediate serves as the electrophilic substrate for the subsequent introduction of the azide (B81097) group.

Synthesis of Fluorinated Halobenzene Precursors

The primary method for creating these precursors is the electrophilic halogenation of 1,2-difluorobenzene (B135520). This reaction involves the substitution of a hydrogen atom on the benzene (B151609) ring with a halogen atom (e.g., bromine or chlorine). The reaction typically requires a halogenating agent and a catalyst to proceed efficiently.

Commonly used halogenating agents include molecular bromine (Br₂) or chlorine (Cl₂). google.com To enhance the electrophilicity of the halogen, a Lewis acid catalyst is often employed. Catalysts such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum trichloride (B1173362) (AlCl₃) are effective in polarizing the halogen-halogen bond, facilitating the attack by the aromatic ring. google.com For instance, the bromination of 1,2-difluorobenzene can be achieved using bromine in the presence of an iron catalyst. guidechem.com Alternative synthesis routes for fluorinated aromatics can involve more complex, multi-step processes, such as those starting from tetrafluoroethylene (B6358150) and butadiene, which undergo copyrolysis and subsequent halogenation and dehydrohalogenation steps to yield substituted 1,2-difluorobenzenes. researchgate.netresearchgate.net

Starting MaterialHalogenating AgentCatalystReaction ConditionsPrimary Product
1,2-DifluorobenzeneMolecular Bromine (Br₂)Iron (Fe) powder / FeBr₃Mixing in an inert solvent like carbon tetrachloride, moderate temperature (e.g., 45°C). google.comguidechem.com4-Bromo-1,2-difluorobenzene
1,2-DifluorobenzeneMolecular Chlorine (Cl₂)Iron(III) Chloride (FeCl₃)Reaction in the presence of the Lewis acid catalyst. google.com4-Chloro-1,2-difluorobenzene
2-FluoroanilineHNO₂ / HBF₄None (Photochemical induction)Balz-Schiemann reaction in continuous flow, using HF/pyridine and a 365 nm LED. wikipedia.orgseqens.com1,2-Difluorobenzene (as an intermediate)

Regioselective Introduction of Halogen Atoms Adjacent to Fluorine Moieties

The regioselectivity of the halogenation of 1,2-difluorobenzene is dictated by the directing effects of the two fluorine substituents. Fluorine atoms are electron-withdrawing via induction but are also ortho- and para-directing due to the resonance donation of their lone pairs of electrons. smolecule.commasterorganicchemistry.com In 1,2-difluorobenzene, the two fluorine atoms are on adjacent carbons. The position para to the fluorine at C1 is C4, and the position para to the fluorine at C2 is C5. The incoming electrophile (e.g., Br⁺) will preferentially substitute at the position most activated by these directing effects.

The position at C4 is para to the C1-fluorine and meta to the C2-fluorine. The position at C3 is ortho to the C2-fluorine and meta to the C1-fluorine. Due to the strong para-directing nature of fluorine, the primary product of electrophilic halogenation is the 4-halo-substituted isomer (e.g., 4-bromo-1,2-difluorobenzene). ontosight.aisigmaaldrich.com The use of specific catalysts, such as zeolites, has been shown to further enhance para-selectivity in the halogenation of fluorinated benzenes. smolecule.com

Azidation Reactions for Azidoarene Formation

Once the 4-halo-1,2-difluorobenzene precursor is synthesized, the azide group is introduced. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the halide at the C4 position is displaced by an azide anion (N₃⁻).

Nucleophilic Aromatic Substitution of Halogen with Azide Anion

The SNAr mechanism is central to the formation of this compound from its halogenated precursor. In this reaction, the aromatic ring, which is rendered electron-deficient by the fluorine atoms, is attacked by the nucleophilic azide anion. masterorganicchemistry.comwikipedia.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comcolby.edu The aromaticity of the ring is then restored by the expulsion of the halide leaving group.

The reaction is typically performed by treating the 4-halo-1,2-difluorobenzene with an azide salt, most commonly sodium azide (NaN₃). smolecule.com

The efficiency of the SNAr azidation reaction is highly dependent on the reaction conditions. Key parameters include the solvent, temperature, and the presence of any catalysts.

Solvent Systems : Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. Common solvents for these reactions include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile. Other solvent systems, such as aqueous alcohol or mixtures like water/acetone, have also been utilized. rsc.orgescholarship.org In some specialized cases, 1,2-difluorobenzene itself has been used as a solvent, noted for its high dielectric constant. wikipedia.orgacs.org

Temperature : These reactions often require elevated temperatures to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring. Temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrate and the solvent used. However, reducing the temperature can sometimes improve enantioselectivity in asymmetric azidation reactions, though it may necessitate longer reaction times or higher catalyst loading. acs.org

Catalysis : While many SNAr reactions with azides proceed without a catalyst, phase-transfer catalysts can be employed, especially when dealing with reactants of differing solubilities. acs.org

SubstrateAzide SourceSolventTemperatureKey Findings/Yield
1,2-Dichloro-4-bromobenzeneSodium Azide (NaN₃)DMF80–100°CAnalogous reaction for forming an azido-dihalobenzene.
2,4-DifluorobromobenzeneSodium Azide (NaN₃)Not specifiedControlled conditionsDirect precursor to 1-azido-2,4-difluorobenzene. smolecule.com
Generic Organic BromideSodium Azide (NaN₃)Water/Acetone (1:3)Room TemperatureGeneral procedure for azide synthesis. rsc.org
β-amino esterSodium Azide (NaN₃)1,2-Difluorobenzene-20°C to Room TempDemonstrates 1,2-difluorobenzene as a solvent and effect of temperature on selectivity. acs.org

The success of the nucleophilic aromatic substitution is heavily influenced by the electronic nature of the substituents on the aromatic ring and the identity of the leaving group.

Activating Groups : For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com In the case of 4-halo-1,2-difluorobenzene, the two fluorine atoms serve as these activating groups. They withdraw electron density from the ring through induction, making the ring carbons more electrophilic and susceptible to attack by a nucleophile. The stabilization of the negatively charged Meisenheimer intermediate is most effective when the EWGs are positioned ortho or para to the leaving group. masterorganicchemistry.com In this specific substrate, the fluorine at C1 is para to the C4-halogen, providing significant stabilization and thus activating the site for substitution.

Leaving Group Efficacy : In contrast to SN2 reactions, the leaving group ability for halogens in SNAr reactions follows an inverted order: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wikipedia.org The high electronegativity of the halogen is more important as it lowers the energy of the transition state leading to the intermediate. Therefore, a more electronegative halogen like fluorine makes the carbon it is attached to more electrophilic and accelerates the initial attack by the nucleophile. When starting with 4-bromo-1,2-difluorobenzene, the bromine atom is the intended leaving group, readily displaced by the azide anion under appropriate SNAr conditions.

General Reactivity Order of Halogen Leaving Groups
Reaction TypeReactivity OrderReason
SNArF > Cl ≈ Br > IRate is determined by nucleophilic attack, which is favored by the high electronegativity of the leaving group. wikipedia.orgnih.gov
SN2I > Br > Cl > FRate is determined by the stability of the leaving group anion and the strength of the C-X bond.

Diazotization of Amines and Subsequent Azide Displacement

The most prevalent and well-documented method for synthesizing this compound is through a two-step sequence starting from 3,4-difluoroaniline (B56902). This process involves the initial formation of a diazonium salt, which is then converted to the target azide.

Formation of Diazonium Salts from Fluoroanilines

The synthesis begins with the diazotization of a primary aromatic amine, in this case, 3,4-difluoroaniline. This reaction converts the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group, facilitating subsequent nucleophilic substitution.

The standard procedure involves treating the fluoroaniline (B8554772) with a diazotizing agent in a cold, acidic solution. semanticscholar.org Sodium nitrite (B80452) (NaNO₂) is commonly used as the diazotizing agent, while the acidic medium is typically provided by a mineral acid like hydrochloric acid (HCl). semanticscholar.orgguidechem.com The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive and unstable at higher temperatures. semanticscholar.org

An alternative and often safer approach involves the use of p-toluenesulfonic acid (p-TsOH) to form arenediazonium tosylate salts. organic-chemistry.orgthieme-connect.com These tosylate salts are noted for being more thermally stable and less shock-sensitive than their chloride or tetrafluoroborate (B81430) counterparts, making them easier and safer to handle. organic-chemistry.org The in situ formation of the diazonium salt followed immediately by the azidation step is a common strategy to avoid the isolation of the potentially hazardous diazonium intermediate. organic-chemistry.orgthieme-connect.com

Table 1: Reagents and Conditions for Diazotization of Fluoroanilines

Diazotizing AgentAcidic MediumTypical TemperatureIntermediate Salt TypeKey Characteristics
Sodium Nitrite (NaNO₂)Hydrochloric Acid (HCl)0–5 °CDiazonium ChlorideStandard, reactive, potentially unstable. semanticscholar.org
Sodium Nitrite (NaNO₂)p-Toluenesulfonic Acid (p-TsOH)Room TemperatureDiazonium TosylateThermally stable, safer to handle. organic-chemistry.orgthieme-connect.com
tert-Butyl Nitrite (tBuONO)VariousMild ConditionsDiazonium SaltDNA-compatible, used in mild synthesis. nih.gov
Copper-Catalyzed and Copper-Free Azidation Protocols

Once the diazonium salt of 3,4-difluoroaniline is formed, the next step is to displace the diazonium group with an azide nucleophile. This can be accomplished through both copper-catalyzed and copper-free methods.

Copper-Catalyzed Protocols: The classic copper-catalyzed method is a variant of the Sandmeyer reaction. nih.gov In this process, a copper(I) salt acts as a catalyst to facilitate the substitution of the diazonium group. The reaction with sodium azide (NaN₃) in the presence of a copper(I) catalyst, such as copper(I) bromide or chloride, yields the aryl azide. While effective, this method introduces a metal catalyst that may need to be removed from the final product. More recent developments include copper-catalyzed azidoarylation of other substrates, highlighting copper's role in facilitating C-N bond formation. nih.govacs.org

Copper-Free Protocols: Modern synthetic chemistry often favors metal-free reactions to avoid catalyst contamination and simplify purification. High yields of aromatic azides can be achieved by simply reacting the diazonium salt with an azide source like sodium azide (NaN₃) without a metal catalyst. organic-chemistry.orgthieme-connect.com These reactions are typically performed in an aqueous medium at room temperature and are praised for their experimental simplicity and the high purity of the resulting products. organic-chemistry.org The use of stable arenediazonium tosylates is particularly advantageous in these protocols, as they react cleanly with sodium azide in water to produce the desired aryl azide. organic-chemistry.orgthieme-connect.com Another metal-free approach involves reacting diazonium tetrafluoroborate salts with trimethylsilyl (B98337) azide (TMSN₃), often in an ionic liquid as the solvent. organic-chemistry.org

Table 2: Comparison of Azidation Protocols for Aryl Diazonium Salts

Protocol TypeCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Copper-Catalyzed (Sandmeyer)Cu(I) Halide, NaN₃Acidic solution, 0-25 °CWell-established, robust. nih.govRequires metal catalyst, potential for product contamination.
Copper-FreeNaN₃Water, Room Temp.Simple, high yield, clean product, no metal. organic-chemistry.orgthieme-connect.comMay be less effective for highly deactivated systems.
Copper-FreeTrimethylsilyl Azide (TMSN₃)Ionic LiquidEfficient, metal-free. organic-chemistry.orgRequires specialized reagents and solvents.

Direct Azidation Techniques for Fluorinated Aromatic Systems

Direct azidation involves the introduction of an azide group onto the aromatic ring without proceeding through an aniline (B41778) intermediate. For a system like 1,2-difluorobenzene, this is a challenging transformation. Direct C-H azidation of unactivated aromatic rings is not a standard synthetic operation.

The most common "direct" azidation method is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by an azide ion. However, for 1,2-difluorobenzene, the C-F bond is strong, and the ring is not sufficiently activated by the fluorine atoms alone to undergo SNAr with sodium azide under typical conditions. Such reactions usually require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group.

Modern methods offer alternative, albeit indirect, routes. For instance, an arylboronic acid or organoboron compound derived from 1,2-difluorobenzene could be converted into the corresponding azide. This transformation, however, is often catalyzed by copper, blurring the lines between direct azidation and functional group interconversion. organic-chemistry.org Research into the direct conversion of C-H bonds to C-N₃ bonds is an active area, but practical, high-yielding methods for simple fluorinated aromatics like 1,2-difluorobenzene are not yet widely established.

Purification and Isolation Strategies for Azidoarenes

The purification and isolation of aryl azides like this compound must be approached with caution due to their energetic nature. ucsb.edursc.org The stability of organic azides can be influenced by factors such as the ratio of carbon to nitrogen atoms and the presence of other functional groups.

A typical workup procedure following synthesis involves extracting the crude product into an organic solvent such as ethyl acetate (B1210297) or chloroform. semanticscholar.org The organic layer is then washed with water and brine to remove inorganic salts and other water-soluble impurities. After drying the organic phase with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), the solvent is removed under reduced pressure. semanticscholar.org For many modern syntheses that produce clean products, this extractive workup may be sufficient. organic-chemistry.orgthieme-connect.com

Further purification can be contentious. Some sources strongly advise against purification by distillation or sublimation and warn that column chromatography on silica (B1680970) gel can lead to decomposition for some azides. ucsb.edu It is recommended that purification be limited to extraction and precipitation when possible. ucsb.edu However, other reports describe the successful use of silica gel column chromatography to purify aryl azide derivatives. semanticscholar.org This suggests that the stability of the specific azide compound is a critical factor, and any chromatographic purification should be attempted first on a small scale with appropriate safety precautions.

For safer handling and purification, flow chemistry is emerging as a valuable technique. cam.ac.uk Automated flow systems allow for the generation of aryl azides and their immediate use or in-line purification, minimizing the isolation and handling of potentially hazardous intermediates in large quantities. rsc.orgcam.ac.uk

Chemical Reactivity and Transformation Pathways

of the Azido (B1232118) Moiety

The reactivity of 4-Azido-1,2-difluorobenzene is dominated by the azido (-N₃) group, a versatile functional group known for its participation in a variety of chemical transformations. Among the most significant of these are 1,3-dipolar cycloaddition reactions, which form the cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them powerful tools for chemical ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,2,3-triazoles. escholarship.org This reaction is noted for its significant rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal Huisgen cycloaddition. researchgate.netnih.gov

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, its reactivity is understood to follow the generally accepted mechanism for aryl azides in CuAAC. The catalytic cycle is initiated by the formation of a copper(I) acetylide species from a terminal alkyne and a Cu(I) source. nih.gov The reaction mechanism has been the subject of numerous computational and experimental studies, which suggest the involvement of both mononuclear and dinuclear copper intermediates. nih.govrsc.orgresearchgate.net

In pathways involving two copper centers, one copper atom is believed to bind to the acetylide while the second activates the azide (B81097) group, facilitating the cycloaddition. nih.gov This cooperative catalysis helps to lower the activation energy of the reaction. nih.gov The process is considered a stepwise cycloaddition rather than a concerted one. escholarship.org Given its structure as an aryl azide, this compound is expected to proceed through these established mechanistic pathways.

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide, such as this compound, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netmdpi.com This is in stark contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. researchgate.netmdpi.com This high degree of control is a direct consequence of the copper-catalyzed mechanism and is a primary reason for the reaction's widespread utility in fields ranging from drug discovery to materials science. researchgate.netbeilstein-journals.org Therefore, the reaction of this compound with any terminal alkyne under CuAAC conditions is predicted to produce the corresponding 1-(1,2-difluorophenyl)-4-substituted-1H-1,2,3-triazole with very high regioselectivity.

The electronic properties of the substituents on the azide have a significant impact on the kinetics of the CuAAC reaction. Research indicates that azides bearing electron-withdrawing groups generally exhibit enhanced reactivity. researchgate.net The two fluorine atoms on the aromatic ring of this compound act as strong electron-withdrawing groups due to their high electronegativity.

This electron-withdrawing effect increases the electrophilicity of the azide moiety. Consequently, this compound is expected to be a more reactive partner in the CuAAC reaction compared to unsubstituted phenyl azide or aryl azides with electron-donating substituents. This enhanced reactivity can translate into faster reaction rates and potentially higher yields, allowing the reaction to proceed efficiently under milder conditions or with lower catalyst loadings. Studies on other fluorinated azides have also noted their increased reactivity in click reactions compared to non-fluorinated analogues. uochb.cz

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst; instead, the reaction is driven by the release of ring strain from a highly reactive cyclooctyne (B158145) derivative. nih.govmagtech.com.cn

The kinetics of SPAAC are highly dependent on the structure of the strained alkyne and the electronic nature of the azide. The reaction is understood to proceed via an inverse-electron demand mechanism, where the highest occupied molecular orbital (HOMO) of the alkyne interacts with the lowest unoccupied molecular orbital (LUMO) of the azide. scm.com

Electron-withdrawing substituents on the aryl azide lower the energy of the azide's LUMO, which narrows the HOMO-LUMO gap between the reactants and accelerates the reaction. nih.govacs.org Experimental and computational studies have shown that perfluorinated aryl azides react with strained alkynes like dibenzoazacyclooctyne (DIBAC) at rates up to four orders of magnitude faster than phenyl azide. escholarship.orgnih.govacs.org

Given the strong electron-withdrawing nature of its two fluorine atoms, this compound is predicted to be a highly reactive partner in SPAAC reactions. It is expected to react significantly faster with common strained alkynes than its non-fluorinated counterpart, phenyl azide. The scope of the reaction is broad, with a variety of strained alkynes developed to tune reaction kinetics and stability.

The table below shows the second-order rate constants for the reaction of various strained alkynes with a reference azide, benzyl (B1604629) azide, illustrating the range of reactivities achievable. It is anticipated that the rates with the more electron-deficient this compound would be even higher.

Strained AlkyneAbbreviationRate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
BicyclononyneBCN0.06 - 0.1
DibenzocyclooctyneDIBO0.0042
DibenzoazacyclooctyneDBCO / DIBAC0.3 - 0.77
Difluorinated CyclooctyneDIFO0.4 - 0.76
BiarylazacyclooctynoneBARAC0.9 - 3.1

Nitrene Generation and Reactivity

Aryl azides are high-energy molecules that can undergo thermal decomposition to generate highly reactive aromatic nitrenes by extruding molecular nitrogen (N₂). This process is a key pathway for accessing the chemistry of the corresponding aryl nitrene, in this case, 1,2-difluorophenylnitrene. The decomposition is a unimolecular process where the C-N bond of the azide cleaves, releasing stable N₂ gas.

The presence of fluorine substituents on the aromatic ring has been shown to lower the activation temperature required for this decomposition. Experimental and computational studies on substituted aryl azides demonstrate that fluorine atoms, particularly in the ortho positions relative to the azide group, decrease the thermal stability of the molecule. For example, an ο,ο-difluoro substituted p-phenoxy azide was found to generate a nitrene at temperatures as low as 70 °C. This suggests that this compound would likely decompose at a lower temperature than unsubstituted phenyl azide.

The thermal decomposition process can be summarized as follows:

Ar-N₃ (heat) → Ar-N + N₂

This reaction is the rate-determining step in the subsequent transformations of the generated nitrene.

The aryl nitrene generated from the decomposition of this compound can exist in two electronic spin states: a singlet state (with paired electrons) and a triplet state (with unpaired electrons). The energy difference between these states is known as the singlet-triplet energy gap (ΔEST). For the parent phenylnitrene, the triplet state is the ground state.

Fluorine substituents have a significant impact on the spin-state energetics. Computational studies on fluorinated acylnitrenes have shown that the inductive electron withdrawal by fluorine atoms destabilizes the singlet configuration, thus favoring the triplet state. This effect makes the singlet-triplet energy gap (ΔEST) more positive. This principle extends to aryl nitrenes, where fluorine substitution patterns affect the electronic state energies.

Specifically, for nitrenes with two fluorine substituents ortho to the nitrene group (e.g., 2,6-difluorophenylnitrene), the singlet state is significantly destabilized. Laser flash photolysis studies have shown that such ortho, ortho' difluorinated aryl azides generate the ground-state triplet nitrene in methanol. Time-resolved infrared (TRIR) spectroscopy has been used to observe both the singlet and triplet species of 2,6-difluorophenylnitrene, providing direct evidence of their existence and interconversion.

Summary of Fluorine Influence on Nitrene Spin State:

FeatureInfluence of Fluorine Atoms
Electron Withdrawal Inductive effect destabilizes the singlet state.
Singlet-Triplet Gap (ΔEST) Becomes more positive, favoring the triplet ground state.
Observed Species Both singlet and triplet nitrenes can be observed, with a tendency towards the triplet state.

Once formed, the singlet aryl nitrene is not always stable and can undergo rapid intramolecular rearrangement. A primary pathway for this rearrangement is ring expansion. This process is believed to proceed through a highly strained bicyclic intermediate, a benzazirine, which then opens to form a seven-membered ring cumulene, a ketenimine (specifically, a didehydroazepine derivative).

The general pathway is: Singlet Aryl Nitrene → Benzazirine → Ketenimine

Spectroscopic studies at cryogenic temperatures have successfully identified the transient benzazirine intermediate, confirming its role in the ring expansion to a ketenimine. However, the fluorine atoms in this compound play a crucial role in modulating this reactivity. It has been determined that having two fluorine substituents in the ortho positions relative to the azide group (as in 2,6-difluoroaryl azides) retards the rate of this ring expansion. This kinetic stabilization allows the singlet nitrene to be intercepted by other reagents or to undergo intersystem crossing to the more stable triplet state before it can rearrange.

In addition to thermal methods, aromatic nitrenes can be generated efficiently through photolysis (decomposition by light). Irradiation of an aryl azide with UV light provides the energy necessary to cleave the C-N bond and release N₂, producing the aryl nitrene. This photochemical approach is a cornerstone of photoaffinity labeling and has been extensively studied for various aryl azides, including fluorinated derivatives.

Laser flash photolysis (LFP) is a key technique used to study the transient intermediates formed during these reactions. Studies on fluorinated aryl azides show that photolysis generates a singlet nitrene as the primary intermediate, which can then undergo intersystem crossing to the triplet state or rearrange, depending on the substitution pattern and environment.

The photolysis of fluorinated aryl azides in solution typically yields the corresponding anilines and azo compounds as major products, alongside tars. The photochemical generation of the nitrene from this compound provides a clean, low-temperature alternative to thermolysis for studying its reactivity and for applications in materials science and biochemistry. Recent studies on a related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, have shown that photolysis in a crystalline state can produce exceptionally stable triplet nitrenes that persist for days at room temperature, highlighting the stabilizing effect of both fluorination and the crystal lattice environment.

Nitrene Insertion Reactions (e.g., C-H, N-H Insertion)

The singlet 3,4-difluorophenylnitrene generated from this compound is a potent reactant for insertion into various σ-bonds, most notably C-H and N-H bonds. These reactions are synthetically valuable as they allow for the direct formation of C-N and N-N bonds.

C-H Insertion: The electrophilic singlet nitrene can insert into aliphatic and aromatic C-H bonds to form the corresponding N-arylated amines or amides. This process is a powerful tool for C-H amination. The reaction is generally concerted, leading to retention of stereochemistry at the carbon center. The selectivity of C-H insertion often follows the order: tertiary > secondary > primary, reflecting the stability of the incipient C-H bond cleavage. Intramolecular C-H insertion reactions are also possible if a suitable C-H bond is present within the same molecule, leading to the formation of nitrogen-containing heterocycles. rsc.org

N-H Insertion: The nitrene readily reacts with primary and secondary amines or amides by inserting into the N-H bond. This reaction provides a direct route to substituted hydrazines or related compounds. For example, reaction with an amine (R₂NH) would yield a hydrazine (B178648) derivative (3,4-F₂C₆H₃-NH-NR₂).

While specific examples detailing the C-H and N-H insertion reactions of 3,4-difluorophenylnitrene are not prevalent in the literature, the general reactivity pattern of aryl nitrenes suggests that this compound would be an effective precursor for such transformations.

Metal-Mediated Nitrene Transfer Reactions

Instead of relying on heat or light, the decomposition of this compound can be catalyzed by transition metals to generate a metal-nitrene (or metal-imido) intermediate. This approach offers greater control over the reactivity and selectivity of the nitrene transfer process, often allowing reactions to proceed under milder conditions and preventing the formation of undesired byproducts associated with free nitrenes. nih.gov

A variety of transition metal complexes based on rhodium, copper, cobalt, and iron are effective catalysts for nitrene transfer from aryl azides. rsc.orgnih.govcmu.edu

Rhodium Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective for promoting C-H amination and olefin aziridination reactions using aryl azides. The choice of ligands on the rhodium center can be used to tune the catalyst's reactivity and enantioselectivity in asymmetric transformations. nih.govnih.govnih.gov

Copper Catalysts: Copper complexes, often with ligands like bisoxazolines or pyridines, are widely used for nitrene transfer, particularly for the aziridination of olefins. Both Cu(I) and Cu(II) species can be active, participating in a catalytic cycle that facilitates the transfer of the nitrene moiety. cmu.edunih.gov

Cobalt Catalysts: Cobalt-porphyrin complexes have emerged as powerful catalysts for both intermolecular and intramolecular C-H amination reactions with aryl azides. These earth-abundant metal catalysts offer a more sustainable alternative to precious metals like rhodium. rsc.org

The fluorinated nature of this compound can influence catalyst performance. The electron-withdrawing fluorine atoms can make the azide more susceptible to reaction with the metal center and can also affect the electronic properties of the resulting metal-nitrene intermediate.

Table 2: Representative Catalytic Systems for Aryl Azide Nitrene Transfer

Metal Typical Catalyst Precursor Common Ligands Key Applications
Rhodium Rh₂(OAc)₄, Rh₂(esp)₂ Carboxylates, Carboxamidates C-H Amination, Aziridination
Copper CuI, Cu(OTf)₂, Cu(OAc)₂ Bisoxazolines, Bipyridines, Pyridines Aziridination, C-H Amination
Cobalt Co(II) salts Porphyrins, Redox-active ligands C-H Amination

| Iron | FeCl₂, Fe(II) salts | Porphyrins, N-donor ligands | Sulfimidation, C-H Amination |

The generally accepted mechanism for metal-catalyzed nitrene transfer involves several key steps. First, the aryl azide coordinates to the metal catalyst. This is followed by the irreversible extrusion of N₂ to form a transient metal-nitrene intermediate. This species is the key player in the catalytic cycle.

The metal-nitrene intermediate can be depicted as having significant M=N double bond character. Its reactivity is attenuated compared to a free nitrene, which allows for more selective transformations. The reaction proceeds by the transfer of the nitrene group ('NR', where R = 3,4-difluorophenyl) to a substrate, such as an olefin or a C-H bond.

In Aziridination: The metal-nitrene attacks the olefinic double bond to form a three-membered aziridine (B145994) ring, regenerating the active catalyst. The mechanism can be either concerted or stepwise, depending on the metal, ligands, and substrate.

In C-H Amination: The metal-nitrene inserts into a C-H bond. The transition state for this process is thought to involve a three-centered, two-electron interaction, leading to the formation of a new C-N bond and regeneration of the catalyst.

The fluorine substituents on the aryl ring of the nitrene intermediate make it more electrophilic, which can enhance its reactivity towards C-H bonds and olefins.

Reduction and Oxidation Reactions of the Azido Group

The azido group in this compound can undergo both reduction and, less commonly, oxidation.

Reduction: The reduction of the azido group is a facile and synthetically important transformation, as it provides a mild route to the corresponding primary amine, 4-amino-1,2-difluorobenzene. Several methods are available:

Catalytic Hydrogenation: This is a clean and efficient method where the azide is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The only byproduct is nitrogen gas. This method is compatible with many other functional groups. academie-sciences.frrsc.org

Staudinger Reduction: This classic reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). An iminophosphorane intermediate is formed, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. nih.govnih.govwikipedia.org The Staudinger reduction is known for its mild conditions and high chemoselectivity. Studies on perfluoroaryl azides have shown that the electron-withdrawing fluorine atoms can accelerate the rate of the reaction. nih.gov

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce azides to amines, although this method is less chemoselective than the other two.

Oxidation: The oxidation of the azido group is not a common synthetic transformation. The azide functional group is generally stable to many oxidizing agents. Under certain conditions, such as reaction with strong oxidizing agents like ceric ammonium (B1175870) nitrate, an azide radical (N₃•) can be generated. However, reactions leading to the formation of nitro compounds or other oxidized nitrogen species from the azide group are not typical pathways for aryl azides under standard laboratory conditions.

Oxidation Processes and Products

Information regarding the direct oxidation of the azido group in this compound is limited in readily available scientific literature. Generally, aryl azides are relatively stable to oxidation. However, the photochemistry of fluorinated aryl azides has been studied, which can lead to the formation of highly reactive nitrene intermediates upon photolysis. These nitrenes can then undergo various reactions, including insertions and cyclizations, rather than a simple oxidation of the azide functionality. The oxidation of the corresponding aniline (B41778) (4-amino-1,2-difluorobenzene) could potentially lead to the formation of azo compounds or other oxidation products, though specific studies on this substrate are not extensively documented.

Nucleophilic and Electrophilic Reactions of the Fluorinated Aromatic Ring

The presence of two fluorine atoms and an azido group significantly influences the reactivity of the aromatic ring in this compound towards both nucleophilic and electrophilic attack.

Directed Aromatic Functionalization

Nucleophilic Aromatic Substitution (SNA r): The fluorine atoms, being highly electronegative, along with the electron-withdrawing azido group, activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNA r). These electron-withdrawing groups decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. In general, electron-withdrawing groups positioned ortho and para to a leaving group have the most pronounced activating effect. In the case of this compound, a nucleophile could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by the combined directing effects of the azido group and the other fluorine atom.

Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-withdrawing nature of the fluorine atoms and the azido group deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). These groups reduce the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Impact of Azido Group on Aromatic Reactivity

The azido group (–N₃) is generally considered an electron-withdrawing group through the inductive effect. This property has a significant impact on the reactivity of the aromatic ring.

In Nucleophilic Aromatic Substitution (SNA r): As an electron-withdrawing group, the azido group contributes to the activation of the ring for SNA r reactions. Its presence, along with the fluorine atoms, enhances the electrophilicity of the aromatic carbon atoms, facilitating attack by nucleophiles. The azido group, being at the 4-position, would activate the ortho positions (relative to itself, which are the fluorine-bearing carbons) for nucleophilic attack.

In Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing nature of the azido group deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult to achieve compared to benzene. In terms of directing effects, electron-withdrawing groups are typically meta-directors for SEAr. Therefore, any electrophilic substitution on this compound would be expected to occur at the positions meta to the azido group (positions 3 and 5). However, the presence of the two fluorine atoms, which are ortho, para-directing deactivators, would create a complex interplay of directing effects.

Reaction TypeRole of Azido GroupExpected ReactivityExpected Regioselectivity
Nucleophilic Aromatic Substitution (SNA r)Activating (Electron-withdrawing)IncreasedAttack at positions ortho to the azido group (C1 or C2).
Electrophilic Aromatic Substitution (SEAr)Deactivating (Electron-withdrawing)DecreasedAttack at positions meta to the azido group (C3 or C5).

Spectroscopic Elucidation and Structural Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 4-Azido-1,2-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 6.5 and 8.0 ppm. The three aromatic protons will show a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts are influenced by the electron-donating nature of the azido (B1232118) group and the electron-withdrawing nature of the fluorine atoms.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to the fluorine atoms (C-1 and C-2) will appear as doublets due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-260 Hz). The carbon attached to the azido group (C-4) will also show a characteristic chemical shift. The remaining carbons will exhibit smaller couplings to the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Couplings
H-3~7.0-7.2C-1: ~150-155¹JCF, nJCH, nJCF
H-5~6.8-7.0C-2: ~145-150¹JCF, nJCH, nJCF
H-6~7.1-7.3C-3: ~115-120nJCH, nJCF
C-4: ~140-145nJCH, nJCF
C-5: ~110-115nJCH, nJCF
C-6: ~120-125nJCH, nJCF
Note: These are estimated values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. chemicalbook.com For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-1 and C-2 positions.

The chemical shifts of the fluorine atoms are influenced by the electronic effects of the substituents on the aromatic ring. The azido group at the para position to F-1 and meta to F-2 will cause different shielding effects on the two fluorine nuclei. For the related compound, 3,4-difluoroaniline (B56902), the fluorine resonances are observed at approximately -142.5 ppm and -155.6 ppm. researchgate.net A similar range can be anticipated for this compound. The spectrum will also exhibit fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants, providing valuable structural information.

The distinct signals in the ¹⁹F NMR spectrum make it an excellent tool for monitoring reactions involving this compound. Changes in the chemical shifts of the fluorine atoms can indicate transformations at other positions on the aromatic ring, allowing for the tracking of reaction progress and the identification of intermediates, which is crucial for mechanistic studies.

Table 2: Predicted ¹⁹F NMR Data for this compound

Position Predicted ¹⁹F Chemical Shift (δ, ppm) Expected Multiplicity Key Couplings
F-1~ -140 to -145Doublet of multiplets³JFF, nJFH
F-2~ -150 to -155Doublet of multiplets³JFF, nJFH
Note: Chemical shifts are referenced to CFCl₃. These are estimated values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-4, by observing their long-range couplings to the aromatic protons.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly sensitive to the presence of specific functional groups.

The most characteristic feature in the IR and Raman spectra of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (-N₃). This band typically appears in the region of 2100-2140 cm⁻¹. The symmetric stretching of the azide group is usually weaker and appears around 1250-1350 cm⁻¹.

The presence of the C-F bonds will give rise to strong absorption bands in the IR spectrum in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3050-3150MediumMedium
Azide (N₃) Asymmetric Stretch2100-2140Strong, SharpWeak
Aromatic C=C Stretch1400-1600Medium-StrongStrong
Azide (N₃) Symmetric Stretch1250-1350MediumMedium
C-F Stretch1100-1300StrongWeak
Aromatic C-H Out-of-Plane Bend700-900StrongWeak
Note: These are general ranges and the exact frequencies and intensities can be influenced by the overall molecular structure and intermolecular interactions.

Characteristic Absorption Bands of Azido and Fluorine Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption bands are expected to arise from the azido (-N₃) and carbon-fluorine (C-F) groups.

The azido group typically exhibits a strong and sharp absorption band corresponding to its asymmetric stretching vibration. For various aromatic azides, this characteristic peak is consistently observed in the region of 2100-2130 cm⁻¹ . mdpi.com This region of the IR spectrum is often devoid of other common functional group absorptions, making the azide peak a reliable indicator of its presence.

The carbon-fluorine stretching vibrations of fluorinated aromatic compounds generally appear in the range of 1000-1300 cm⁻¹ . niscpr.res.in The precise position and number of these bands are influenced by the substitution pattern on the benzene ring. For an ortho-difluorinated system like this compound, multiple C-F stretching bands are anticipated due to the coupling of vibrations. Based on studies of fluorobenzene (B45895) and its derivatives, strong absorptions in this region are expected. irphouse.comaip.org

Below is a table summarizing the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azido (-N₃)Asymmetric Stretch2100 - 2130Strong, Sharp
Carbon-Fluorine (C-F)Stretching1000 - 1300Strong
Aromatic C=CStretching1400 - 1600Medium to Weak
Aromatic C-HStretching3000 - 3100Medium to Weak

Conformational Analysis through Vibrational Fingerprinting

While no specific conformational studies on this compound are available, research on related ortho-fluoro substituted aromatic compounds suggests that interactions between the ortho-fluorine atom and the adjacent substituent can influence the preferred conformation. nih.gov In the case of this compound, the rotation of the azido group may be influenced by steric and electronic interactions with the adjacent fluorine atom. Theoretical calculations on similar molecules could provide further insight into the rotational energy barrier and the most stable conformation. The specific pattern of bands in the fingerprint region would be sensitive to these conformational details.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₆H₃F₂N₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

A characteristic and dominant fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.netdtic.mil This fragmentation results in the formation of a highly reactive nitrene intermediate. The resulting fragment ion (M-28)⁺ would be a significant peak in the mass spectrum.

Further fragmentation of the difluorophenyl moiety would likely involve the loss of fluorine atoms or other small neutral molecules. The fragmentation pattern of fluorinated benzenes can provide a reference for the expected subsequent fragmentation steps. The table below outlines the expected key fragments in the mass spectrum of this compound.

Ionm/z (Expected)Description
[C₆H₃F₂N₃]⁺155.03Molecular Ion (M⁺)
[C₆H₃F₂N]⁺127.02Loss of N₂ (M-28)
[C₆H₃FN]⁺108.01Loss of N₂ and F
[C₅H₃F]⁺86.02Ring fragmentation
[C₆H₃F₂]⁺113.02Difluorophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenyl azides typically exhibit characteristic absorption bands in the ultraviolet region. Based on studies of substituted phenyl azides, this compound is expected to show absorption maxima related to π → π* and n → π* transitions of the aromatic ring and the azido group. nih.govrsc.org

The presence of the fluorine atoms and the azido group as substituents on the benzene ring will influence the position and intensity of these absorption bands. The electronic transitions are sensitive to the solvent environment, and solvatochromic shifts may be observed. The expected UV-Vis absorption data, based on analogous compounds, is presented in the table below.

TransitionExpected λmax (nm)
π → π~250 - 280
n → π~300 - 320

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying aromatic azides due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate various aspects of the chemistry of 4-azido-1,2-difluorobenzene.

The electronic structure of this compound is fundamental to understanding its chemical behavior. DFT calculations can map the electron density distribution, revealing the influence of the electron-withdrawing fluorine atoms and the azido (B1232118) group on the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. For aromatic azides, the HOMO is typically a π-orbital associated with the aromatic ring and the azido group, while the LUMO is often a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions. The presence of two fluorine atoms on the benzene (B151609) ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide (B81097), which can influence its reactivity in cycloaddition reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for Phenyl Azide and a Representative Fluorinated Phenyl Azide (Illustrative Data)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Phenyl Azide -6.5 -0.8 5.7

Note: This table presents illustrative data based on general trends for fluorinated aromatic compounds, as specific computational results for this compound were not available in the initial search.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound in reactions such as 1,3-dipolar cycloadditions. By calculating the activation energies for different reaction pathways, the most favorable regioisomeric product can be identified. For instance, in reactions with asymmetric alkynes, DFT can determine whether the 1,4- or 1,5-disubstituted triazole is the preferred product. The electron-withdrawing nature of the difluorinated phenyl ring can influence the dipole moment of the azide and the orbital energies, thereby affecting its reactivity towards different dipolarophiles.

A key strength of DFT is its ability to model the transition state structures of chemical reactions. For the thermal or photochemical decomposition of this compound, DFT can be used to locate the transition state for nitrogen extrusion, leading to the formation of a nitrene intermediate. The geometry and energy of this transition state provide crucial information about the reaction barrier and the kinetics of the process. Furthermore, DFT can map out the entire reaction pathway, from reactants to products, including any intermediates, which is essential for a complete mechanistic understanding.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also offer valuable perspectives.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies and properties, albeit at a significantly higher computational cost. These methods are often used to benchmark the results obtained from DFT calculations for smaller, related systems to ensure the reliability of the chosen DFT functional.

Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM6, are computationally less demanding and can be applied to larger molecular systems or for preliminary, qualitative explorations of reaction pathways. However, their accuracy is dependent on the parameterization for the specific elements and bonding types present in the molecule. For a molecule like this compound, the reliability of semi-empirical methods would depend on their parameterization for fluorine and nitrogen-rich systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility and dynamics of this compound, particularly if it is part of a larger molecular assembly or in solution. By simulating the motion of atoms over time, MD can explore the potential energy surface and identify low-energy conformations. For this compound itself, the primary conformational freedom lies in the rotation around the C-N bond connecting the azido group to the phenyl ring. MD simulations can provide insights into the rotational barrier and the preferred orientation of the azido group relative to the difluorinated ring, which can be influenced by solvent effects.

Quantum Chemical Characterization of Transient Intermediates (e.g., Nitrenes)

The thermal or photochemical decomposition of this compound is expected to produce a highly reactive 4-azido-1,2-difluorophenylnitrene intermediate. Quantum chemical calculations are indispensable for characterizing these transient species.

Calculations can determine the electronic state of the nitrene, which can exist in either a singlet or a triplet state. The energy difference between these states (the singlet-triplet gap) is a critical parameter that governs the nitrene's reactivity. For most aryl nitrenes, the triplet state is the ground state. Computational methods can predict the geometry, vibrational frequencies, and electronic properties of both the singlet and triplet nitrenes derived from this compound. This information is vital for interpreting experimental spectroscopic data, such as that from matrix isolation studies, and for understanding the subsequent reactions of the nitrene, such as ring expansion, insertion, or abstraction reactions.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Architectures

The structure of 4-azido-1,2-difluorobenzene allows it to serve as a valuable starting material for constructing intricate molecular frameworks, particularly those incorporating fluorine atoms, which are of significant interest in medicinal and materials chemistry.

The azide (B81097) moiety is the key reactive handle for synthesizing nitrogen-containing heterocycles. The most prominent reaction is the 1,3-dipolar cycloaddition, often referred to as "click chemistry," where the azide reacts with an alkyne to form a highly stable 1,2,3-triazole ring. mdpi.comnih.gov This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups, making it a cornerstone of modern chemical synthesis. mdpi.com

By using this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, chemists can readily introduce the 1,2-difluorophenyl group into a vast array of molecules. acs.org This process yields 1,4-disubstituted 1,2,3-triazoles that are decorated with a fluorinated aromatic ring. The resulting fluorinated triazoles are stable structures that serve as important scaffolds in the development of pharmaceuticals and agrochemicals. nih.govnih.gov

Reaction Example: Synthesis of a Fluorinated Triazole

Reactants: this compound and Phenylacetylene

Catalyst: Copper(I) salt (e.g., Copper(I) 3-methylsalicylate)

Product: 1-(4,5-Difluorophenyl)-4-phenyl-1H-1,2,3-triazole

Reactant 1Reactant 2CatalystProduct Class
This compoundTerminal AlkyneCopper (I)1,4-Disubstituted 1,2,3-Triazole

While the direct synthesis of quinolines via cycloaddition from this azide is not a standard transformation, the azide can be converted into other functional groups, such as an amine, which can then participate in classical quinoline (B57606) synthesis reactions (e.g., Skraup or Friedländer synthesis). However, its primary role in heterocycle synthesis remains the construction of triazoles.

This compound is an excellent precursor for polyfunctionalized aromatic compounds due to its three distinct reactive sites: the azide group and the two fluorine atoms.

Azide Group Transformations: The azide can be reduced to a primary amine (-NH2), which is a versatile functional group for forming amides, imines, and diazonium salts. It can also be converted into a nitrene for insertion reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzene (B151609) ring are activated towards substitution by strong nucleophiles. This allows for the sequential or simultaneous replacement of one or both fluorine atoms with other groups (e.g., -OR, -SR, -NR2), enabling precise control over the final substitution pattern of the aromatic ring.

This trifunctional nature allows for orthogonal chemical strategies, where each site can be reacted selectively under different conditions. For instance, the azide can be "clicked" with an alkyne, and subsequently, one of the fluorine atoms can be substituted by a nucleophile, leading to a highly complex and precisely substituted aromatic product.

Development of Chemical Probes and Tags

The unique properties of the difluorophenyl azide structure make it highly suitable for creating specialized tools for biochemical and biological research.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular interactions, particularly in biological systems. mdpi.comnih.gov The ¹⁹F nucleus has high sensitivity and there is a near-total absence of fluorine in nature, meaning that a ¹⁹F-labeled molecule introduced into a biological sample provides a clean and clear signal. pharma-industry-review.comcfplus.cz

This compound can be used as a "clickable" ¹⁹F NMR probe. pharma-industry-review.comcfplus.cz The molecule can be attached to a biomolecule of interest (such as a protein, nucleic acid, or drug candidate) via its azide group using click chemistry. The two fluorine atoms then act as a reporter group. The ¹⁹F NMR chemical shift is extremely sensitive to the local chemical environment. cfplus.cz When the labeled biomolecule binds to a target or undergoes a conformational change, the environment around the difluorophenyl tag changes, leading to a measurable shift in the ¹⁹F NMR signal. This provides valuable information on binding events, structural changes, and dynamics in real-time. mdpi.com

Probe FeatureDescriptionAdvantage in ¹⁹F NMR
Azide Group Allows for covalent attachment to alkyne-modified biomolecules via click chemistry.Provides a stable and specific method for introducing the probe.
Two ¹⁹F Atoms Act as the NMR-active nuclei.Generate a strong, unambiguous signal with high sensitivity to environmental changes.
Aromatic Ring Provides a rigid scaffold that positions the fluorine atoms.The chemical shift provides information about interactions like π-π stacking.

Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a molecule within a complex biological system. sci-hub.se A photoaffinity label contains a photo-activatable group that, upon irradiation with light (typically UV), generates a highly reactive intermediate capable of forming a covalent bond with any nearby molecule. nih.gov

Aryl azides are widely used as photo-activatable precursors. sci-hub.se Upon photolysis, this compound ejects nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate. This nitrene can readily insert into C-H or N-H bonds of nearby molecules, such as the amino acid residues in a protein's binding site, creating a permanent covalent link. nih.govresearchgate.net

The presence of fluorine atoms on the aromatic ring significantly improves the performance of aryl azides as photoaffinity labels. Fluorination is known to suppress undesirable side reactions, such as ring expansion of the singlet nitrene, which often plagues non-fluorinated phenyl azides. sci-hub.se This leads to higher labeling efficiency and more specific covalent bond formation with the target molecule. nih.gov Researchers can attach this compound to a drug or ligand of interest, incubate it with its biological target, and then use UV light to permanently crosslink the ligand to its binding partner for subsequent identification and analysis. nih.gov

Applications in Polymer Chemistry and Advanced Materials

The reactivity of the azide group, particularly its ability to form a nitrene upon activation, makes this compound a valuable agent for modifying the surfaces of polymers and other materials. nih.govacs.org This surface functionalization can dramatically alter the properties of a material, such as its wettability, adhesion, or biocompatibility.

The process typically involves activating the azide group with heat or UV light in the presence of the material to be modified. nih.gov The resulting nitrene can insert into C-H bonds present on the surface of many common polymers (e.g., polystyrene, polyethylene), forming a stable covalent bond. nih.gov This process grafts a dense layer of 1,2-difluorophenyl groups onto the material's surface, which can:

Increase Hydrophobicity: The fluorinated aromatic groups can create a highly water-repellent (hydrophobic) surface.

Provide a Reactive Layer: The attached difluorophenyl groups can serve as a platform for further chemical modifications via SNAr reactions at the fluorine positions.

Improve Adhesion: The modified surface can act as a primer layer to improve adhesion between dissimilar materials. researchgate.net

This technique is particularly useful for functionalizing materials that are otherwise chemically inert. nih.govnih.gov Perfluorophenyl azides (PFPAs) have been successfully used to functionalize a wide range of substrates, including polymers, carbon materials, and metal oxides, demonstrating the versatility of this chemical approach for creating advanced materials with tailored surface properties. acs.orgresearchgate.net

Crosslinking Agents for Polymer Modification

This compound is a member of the perfluorophenylazide (PFPA) family of compounds, which serve as highly efficient photo-activated crosslinking agents. The utility of these molecules lies in the chemistry of the azide group attached to the electron-deficient fluorinated aromatic ring. Upon activation by ultraviolet (UV) light or heat, the azido (B1232118) group expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then readily insert into C-H and N-H bonds, or add across C=C double bonds, present in adjacent polymer chains. nih.gov This process forms stable covalent bonds, effectively crosslinking the polymer matrix.

This crosslinking capability is particularly valuable for modifying the surfaces of materials that may lack reactive functional groups. nih.gov The process is straightforward and can be initiated by light, heat, or electrons. nih.gov By forming a crosslinked network, the physical and chemical properties of the polymer can be significantly altered. For example, crosslinking can enhance a polymer's thermal stability, increase its resistance to solvents and chemical attack, and improve its mechanical properties such as tensile strength and hardness. Because the activation can be controlled spatially, for instance by using focused light beams, it is possible to generate patterned structures and selectively modify specific areas of a material. nih.gov

Polymer TypeActivation MethodResulting Property ModificationApplication Area
Polyolefins (e.g., Polypropylene)UV Irradiation or Thermal TreatmentIncreased surface energy, improved adhesionSurface functionalization for printing or bonding
PolystyreneUV IrradiationEnhanced solvent resistance, insolubilizationFabrication of microstructures, immobilizing films
Poly(ethylene glycol) (PEG)Thermal TreatmentFormation of hydrogel networksBiomaterial scaffolds, drug delivery systems
Hyaluronic Acid (HA)Click Chemistry (Azide-Alkyne Cycloaddition)Increased viscoelasticity and mechanical strengthDermal fillers, tissue engineering nih.gov

Synthesis of Functional Materials with Tunable Properties

The dual reactivity of this compound makes it a versatile heterobifunctional linker for the synthesis of advanced functional materials. It possesses two distinct reactive centers: the photoactivatable azido group and the fluorinated phenyl ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for two primary strategies in material synthesis. nih.gov

In the first approach, a molecule of interest (e.g., a biomolecule, dye, or drug) is first attached to the this compound linker through an SNAr reaction. The resulting functionalized azide compound is then covalently attached to a substrate surface via photo-activation of the azido group. nih.gov In the second approach, the linker is first grafted onto a material surface, presenting a surface functionalized with azido groups. These surface-bound azides are then available for subsequent reactions, such as "click chemistry," to attach other molecules. nih.gov

These strategies enable the creation of materials with precisely controlled and tunable properties. By selecting the molecule to be attached, properties such as surface wettability, biocompatibility, conductivity, and optical response can be tailored. Furthermore, the density of the immobilized molecules can be controlled, from a discrete single-molecule level to a complete monolayer, by adjusting the concentration of the surface azido groups. nih.gov The ability to use light to pattern the surface functionalization adds another layer of control, allowing for the creation of microarrays and other complex material architectures. nih.gov

Substrate MaterialAttached Functional MoietyTunable PropertyPotential Application
Silicon Oxide (SiOx)Biomolecules (e.g., Proteins, DNA)Biocompatibility, specific bindingBiosensors, diagnostic arrays
Carbon NanotubesConductive PolymersElectrical properties, dispersibilityComposite materials, electronics
Polymer FilmsHydrophilic/Hydrophobic MoleculesSurface energy, wettabilityAnti-fouling coatings, microfluidics
Metal Surfaces (e.g., Gold)Ligands for nanoparticle synthesisControlled nanoparticle growthHybrid nanomaterials, catalysis nih.gov

Role in Bioorthogonal Ligation Strategies for Chemical Biology Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The azide group is a premier example of a bioorthogonal functional group because it is small, metabolically stable, and virtually absent from most biological systems. wikipedia.orgnih.gov this compound, as an azide-containing compound, is a valuable reagent in this field, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".

Conjugation to Synthetic Peptides and Oligonucleotides

The covalent attachment of functional molecules to peptides and oligonucleotides is a powerful strategy for improving their therapeutic potential, enabling targeted delivery, and facilitating biological studies. nih.gov SPAAC is a widely used method for achieving this conjugation. The process involves two steps: first, a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., BCN, DBCO), is incorporated into the peptide or oligonucleotide structure. Second, this alkyne-modified biomolecule is reacted with an azide-containing partner, such as this compound that has been pre-functionalized with a probe (e.g., a fluorescent dye or biotin). nih.gov

The reaction proceeds rapidly under mild, physiological conditions without the need for the cytotoxic copper catalysts required in copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This makes the strategy highly suitable for modifying sensitive biological macromolecules. The electron-withdrawing fluorine atoms on the this compound ring can enhance the reactivity of the azide group, leading to faster and more efficient conjugation. nih.gov

BiomoleculeConjugated Probe/MoleculeLigation ChemistryPrimary Application
Synthetic PeptideFluorescent Dye (e.g., Fluorescein)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tracking peptide localization in cells
Antisense OligonucleotideCell-Penetrating Peptide (CPP)SPAAC or CuAACEnhanced cellular uptake and delivery nih.govresearchgate.net
EnzymePolyethylene Glycol (PEG)SPAACImproving protein stability and pharmacokinetics
DNA AptamerBiotinSPAACImmobilization for affinity purification or diagnostics

Development of Advanced Bioconjugation Methods

The continuous development of new bioconjugation reactions with faster kinetics and greater efficiency is a major goal in chemical biology. Such advancements are critical for labeling low-abundance biomolecules or tracking rapid dynamic processes in living cells. nih.gov The modification of the azide component has proven to be a fruitful strategy for accelerating reaction rates.

Research has shown that the use of electron-withdrawing groups on aromatic azides significantly increases the rate of SPAAC reactions. For example, a tetra-fluorinated aromatic azide was found to react with cyclooctyne with a second-order rate constant of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC reactions reported. nih.gov This rate enhancement is attributed to the fluorine atoms lowering the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition reaction with the alkyne's Highest Occupied Molecular Orbital (HOMO).

This principle makes this compound a valuable component in the toolkit for advanced bioconjugation. Its enhanced reactivity compared to simple alkyl or non-fluorinated aryl azides allows for lower concentrations of labeling reagents and shorter reaction times. This minimizes potential off-target effects and cellular stress, making it a superior choice for demanding applications like in vivo imaging and proteomics. nih.gov The development of such fast and efficient ligation tools is essential for pushing the boundaries of what can be studied within complex biological environments. nih.gov

Bioconjugation MethodTypical ReactantsKey AdvantageKey Disadvantage
Staudinger LigationAzide + TriarylphosphineFirst bioorthogonal reaction, no catalyst needed. nih.govSlow reaction kinetics, phosphine (B1218219) reagents can reduce disulfide bonds. nih.govescholarship.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneVery fast and high yielding reaction. nih.govRequires copper catalyst, which is toxic to living cells. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO)No catalyst required, biocompatible. nih.govSlower than CuAAC, strained alkynes can be bulky.
SPAAC with Fluorinated Aromatic AzideFluorinated Aryl Azide + Strained AlkyneSignificantly faster kinetics than standard SPAAC, biocompatible. nih.govSynthesis of fluorinated azides can be more complex.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-1,2-difluorobenzene, and how can reaction conditions be optimized?

  • Methodology : Start with 1,2-difluorobenzene derivatives (e.g., 1,2-difluorobenzene or halogenated analogs like 4-bromo-1,2-difluorobenzene) as precursors. Introduce the azide group via nucleophilic aromatic substitution (SNAr) using sodium azide under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C). Validate purity using HPLC and monitor reaction progress via FT-IR for azide peak confirmation (~2100 cm⁻¹) .
  • Optimization : Vary temperature, solvent polarity, and catalyst presence (e.g., Cu(I) for click chemistry compatibility). Use computational tools like AI-driven retrosynthesis platforms to predict feasible routes and side products .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a vapor respirator if ventilation is insufficient .
  • Storage : Store in airtight containers at 2–8°C to minimize thermal degradation. Avoid prolonged storage; regularly check for decomposition (e.g., discoloration or gas evolution) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) in a fume hood. Decontaminate with dilute sodium thiosulfate to reduce azide reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹⁹F NMR to confirm fluorine environments and ¹H NMR for aromatic proton patterns. Compare with reference data from databases like NIST Chemistry WebBook .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₆H₃F₂N₃).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >98% .

Advanced Research Questions

Q. How does the reactivity of this compound in click chemistry compare to other azidoarenes?

  • Methodology : Perform kinetic studies under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Compare reaction rates with analogs like 4-azidotoluene using stopped-flow spectroscopy. Monitor byproduct formation (e.g., triazoles) via LC-MS. Fluorine substituents may enhance electrophilicity, accelerating reactivity .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Analyze decomposition products (e.g., HF or nitrogen gas) via TGA-MS .
  • pH Sensitivity : Expose to buffered solutions (pH 3–10) and monitor azide degradation via iodometric titration .

Q. Can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. Compare with experimental results (e.g., nitration or halogenation) to validate predictions. Tools like Gaussian or ORCA can simulate transition states and activation barriers .

Notes

  • Avoid using this compound in non-ventilated areas due to potential azide toxicity and explosive risks .
  • Cross-reference synthetic routes with retrosynthesis tools to minimize hazardous intermediates .
  • Always validate computational predictions with experimental data to address discrepancies in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-1,2-difluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Azido-1,2-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.